1-Chloro-5-phenylpentane

Description

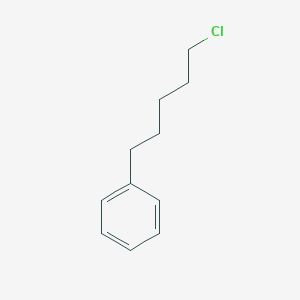

Structure

3D Structure

Properties

IUPAC Name |

5-chloropentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJLBVYYDZDPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333903 | |

| Record name | 1-Chloro-5-phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-63-8 | |

| Record name | 1-Chloro-5-phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-5-phenylpentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-phenylpentane is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an alkyl chloride and a phenyl group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and key reactions of this compound, intended for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of a five-carbon aliphatic chain where one terminus is substituted with a chlorine atom and the other with a phenyl group.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; Cl [label="Cl", pos="-1,0!"]; Ph [label="Ph", pos="5,0!"];

// Bond edges Cl -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- Ph; } dot Caption: General Structure of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | (5-Chloropentyl)benzene, 5-Phenyl-1-pentyl chloride, 5-chloropentylbenzene |

| CAS Number | 15733-63-8[1][2] |

| Molecular Formula | C₁₁H₁₅Cl[1][3] |

| Molecular Weight | 182.69 g/mol [2][4] |

| SMILES | C1=CC=C(C=C1)CCCCCCl[3] |

| InChI | InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | Liquid | General Knowledge |

| Density | 1.014 g/mL | [5] |

| Boiling Point | 80-82 °C at 1 mmHg | [4] |

| Refractive Index | 1.5140 | [4] |

| Flash Point | 76-79 °C at 0.65 mmHg | [4] |

| Vapor Pressure | 0.0148 mmHg at 25 °C | [4] |

| LogP | 3.63820 | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below is a summary of the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the pentyl chain. The aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm. The benzylic protons (adjacent to the phenyl group) will be a triplet around 2.6 ppm. The protons on the carbon bearing the chlorine atom will also be a triplet, shifted downfield to approximately 3.5 ppm due to the electronegativity of chlorine. The remaining methylene protons will appear as multiplets in the 1.4-1.8 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in a unique chemical environment. The aromatic carbons will resonate in the 125-142 ppm region. The carbon atom attached to the chlorine will be found around 45 ppm, while the benzylic carbon will be at approximately 36 ppm. The other aliphatic carbons will have signals in the range of 26-33 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[3] Key peaks would include:

-

C-H (aromatic): Stretching vibrations just above 3000 cm⁻¹.

-

C-H (aliphatic): Stretching vibrations just below 3000 cm⁻¹.

-

C=C (aromatic): Stretching vibrations around 1600 and 1450-1500 cm⁻¹.

-

C-Cl: Stretching vibration in the fingerprint region, typically around 650-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 182, with an M+2 peak at m/z = 184 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[3] Common fragmentation patterns would include the loss of a chlorine radical to give a peak at m/z = 147, and the benzylic cleavage to form the tropylium ion at m/z = 91, which is often the base peak.

Experimental Protocols

Synthesis of this compound from 5-Phenyl-1-pentanol

This procedure outlines the conversion of 5-phenyl-1-pentanol to this compound using thionyl chloride.

Materials:

-

5-Phenyl-1-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenyl-1-pentanol in anhydrous dichloromethane and a small amount of pyridine.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Friedel-Crafts Cyclialkylation of this compound

This compound can undergo an intramolecular Friedel-Crafts alkylation to form a six-membered ring, yielding 1-methyltetralin. This reaction demonstrates the utility of this compound in synthesizing polycyclic systems.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane or carbon disulfide as solvent

-

Hydrochloric acid, cold and dilute

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

In the addition funnel, prepare a solution of this compound in the same anhydrous solvent.

-

Add the this compound solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the resulting 1-methyltetralin by vacuum distillation or column chromatography.

Applications in Research and Drug Development

This compound is primarily used as a synthon in organic chemistry. Its ability to undergo reactions at both the alkyl chloride and the phenyl group makes it a versatile starting material. In the context of drug development, it can be used to introduce a phenylpentyl moiety into a lead compound, which can modulate its lipophilicity and pharmacokinetic properties. The Friedel-Crafts cyclialkylation reaction is a key step in the synthesis of tetralin derivatives, which are scaffolds found in a variety of biologically active compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and reactivity. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic data, along with detailed experimental protocols for its synthesis and a key synthetic application. This information is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of (5-Chloropentyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropentyl)benzene is an organic compound with the chemical formula C₁₁H₁₅Cl. It belongs to the family of alkyl halides and consists of a benzene ring substituted with a five-carbon pentyl chain, terminating in a chlorine atom. This compound and its isomers are of interest in organic synthesis, serving as intermediates in the preparation of more complex molecules, including pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is crucial for its application in laboratory and industrial settings, ensuring safe handling, appropriate reaction conditions, and effective purification methods. This guide provides a comprehensive overview of the known and estimated physical properties of (5-chloropentyl)benzene, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of (5-Chloropentyl)benzene dictate its behavior in various chemical and physical processes. While experimental data for this specific compound is limited, a combination of data from chemical databases and predicted values for its isomers provides a reliable profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl | [1][2][3][4][5] |

| Molecular Weight | 182.69 g/mol | [1][2][3][4][5] |

| CAS Number | 15733-63-8 | [1][2][3][4][5] |

| Synonyms | 1-Chloro-5-phenylpentane, 5-Phenyl-1-pentyl chloride | [1][2][3][4] |

| Boiling Point (Predicted) | 241.6 °C (at 760 mmHg) | |

| Melting Point (Predicted) | -18.08 °C | |

| Density (Predicted) | 1.00 g/cm³ | |

| Refractive Index (Predicted) | 1.51 | |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane and ethyl acetate.[6] | |

| LogP (Octanol/Water Partition Coefficient) | 4.157 (Calculated) | [7] |

| Enthalpy of Vaporization (Predicted) | 46.35 kJ/mol | [7] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments.

Boiling Point Determination (Micro-reflux method)

This method is suitable for small quantities of liquid samples.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block with a magnetic stirrer

-

Thermometer

-

Pasteur pipette

-

Small magnetic stir bar

-

Clamps and stand

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of (5-Chloropentyl)benzene into the test tube and add a small magnetic stir bar.

-

Clamp the test tube in the center of the heating block on a hot plate stirrer.

-

Clamp the thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the block.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux.

-

The temperature at which a stable ring of refluxing liquid is observed on the glass corresponds to the boiling point of the sample. Record this temperature.

-

To ensure accuracy, the heating rate should be slow near the expected boiling point.

Melting Point Determination (Capillary Method)

For compounds that are solid at room temperature, this method provides an accurate melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

If the sample of (5-Chloropentyl)benzene is solid, finely powder a small amount using a mortar and pestle.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly at first to get an approximate melting point, then allow the apparatus to cool.

-

For an accurate measurement, heat the sample again, but at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

Density Determination (Pycnometer or Graduated Cylinder Method)

This protocol outlines the use of a graduated cylinder and a balance, which is suitable for general laboratory use.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Pasteur pipette

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.

-

Carefully add a known volume of (5-Chloropentyl)benzene to the graduated cylinder (e.g., 5.0 mL). Use a Pasteur pipette for precise addition.

-

Record the exact volume of the liquid.

-

Place the graduated cylinder with the liquid back on the tared balance and record the mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement several times and calculate the average for a more accurate result.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identifying liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for precise measurements)

-

Dropper or Pasteur pipette

-

Lint-free tissue

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

If using a water bath, ensure the refractometer is at the desired temperature (typically 20 °C).

-

Using a dropper, place a few drops of (5-Chloropentyl)benzene onto the surface of the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the chromatic dispersion compensator until a sharp, black-and-white dividing line is observed.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a lint-free tissue after the measurement.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in different solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Graduated pipettes or droppers

Procedure:

-

Place a small, measured amount of (5-Chloropentyl)benzene (e.g., 20 mg or 20 µL) into a small test tube.

-

Add a small volume of the solvent to be tested (e.g., 0.5 mL of water) to the test tube.

-

Agitate the mixture vigorously for about 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture to see if the compound has dissolved completely. If it has, the compound is considered soluble in that solvent. If a separate layer or solid particles remain, it is considered insoluble.

-

Repeat the process with other solvents, such as common organic solvents (e.g., ethanol, acetone, dichloromethane, hexane).

Synthesis Workflow Visualization

A common synthetic route to prepare alkyl-substituted benzenes like (5-Chloropentyl)benzene is through Friedel-Crafts acylation followed by a reduction. The following diagram illustrates this general workflow.

Caption: A generalized workflow for the synthesis of (5-Chloropentyl)benzene.

References

- 1. Benzene, (5-chloropentyl)- (CAS 15733-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Benzene, (5-chloropentyl)- [webbook.nist.gov]

- 3. Benzene, (5-chloropentyl)- [webbook.nist.gov]

- 4. Benzene, (5-chloropentyl)- [webbook.nist.gov]

- 5. Benzene, (5-chloropentyl)- [webbook.nist.gov]

- 6. [(5-Chloropentyl)sulfanyl]benzene (14633-28-4) for sale [vulcanchem.com]

- 7. Benzene, (1-chloropentyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Analysis of 1-Chloro-5-phenylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Chloro-5-phenylpentane, also known as (5-chloropentyl)benzene. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.15 | m | 5H | Ar-H |

| 3.53 | t | 2H | -CH₂-Cl |

| 2.61 | t | 2H | Ar-CH₂- |

| 1.83 - 1.73 | m | 2H | -CH₂-CH₂Cl |

| 1.71 - 1.61 | m | 2H | Ar-CH₂-CH₂- |

| 1.50 - 1.40 | m | 2H | -CH₂-CH₂-CH₂- |

Note: Predicted data based on analogous structures. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | Ar-C (quaternary) |

| 128.4 | Ar-CH |

| 128.3 | Ar-CH |

| 125.7 | Ar-CH |

| 45.0 | -CH₂-Cl |

| 35.8 | Ar-CH₂- |

| 32.4 | -CH₂-CH₂Cl |

| 31.1 | Ar-CH₂-CH₂- |

| 26.4 | -CH₂-CH₂-CH₂- |

Note: Data is based on computational predictions and requires experimental confirmation.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2930 - 2850 | Strong | C-H stretch (aliphatic) |

| 1605, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 750 - 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 725 - 550 | Strong | C-Cl stretch |

Note: Peak positions are approximate and based on typical values for the functional groups present.[2][3][4]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 182 | ~15 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 184 | ~5 | [M+2]⁺ (Molecular ion, ³⁷Cl) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 92 | ~60 | [C₇H₈]⁺ |

| 65 | ~30 | [C₅H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[5][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16-32 scans with a relaxation delay of 1-2 seconds between pulses.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5]

Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[5]

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Analysis: A small volume (e.g., 1 µL) of the prepared solution is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar OV-101 column).[7] The separated compound then enters the mass spectrometer.

Ionization and Detection: In the mass spectrometer, the molecules are typically ionized by electron impact (EI) at 70 eV. The resulting molecular ion and fragment ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis and structural elucidation of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzene, (5-chloropentyl)- [webbook.nist.gov]

- 5. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, (5-chloropentyl)- [webbook.nist.gov]

- 7. Benzene, (5-chloropentyl)- [webbook.nist.gov]

An In-depth Technical Guide to 1-Chloro-5-phenylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-5-phenylpentane, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its reactivity, with a particular focus on its role in intramolecular Friedel-Crafts reactions. Furthermore, this guide highlights its applications as a key building block in the synthesis of pharmaceutically active compounds. All quantitative data is presented in clear, tabular formats for ease of reference, and key reaction mechanisms are visualized to facilitate understanding.

Chemical Identity and Properties

This compound, also known by its IUPAC name 5-chloropentylbenzene, is an organochlorine compound that serves as a valuable reagent in organic synthesis. Its molecular structure consists of a phenyl group attached to a five-carbon aliphatic chain, which is terminated by a chlorine atom.

Molecular Formula and Weight

The fundamental molecular details of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₅Cl | [1][2] |

| Molecular Weight | 182.69 g/mol | [1][3] |

| CAS Number | 15733-63-8 | [2] |

| IUPAC Name | 5-chloropentylbenzene | [1] |

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Citation(s) |

| Density | 1.014 g/mL | [3] |

| Boiling Point | 80-82 °C at 1 mmHg | |

| Flash Point | 76-79 °C at 0.65 mmHg | |

| Refractive Index | 1.514 | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

A common and efficient method for the preparation of this compound is the chlorination of 5-phenyl-1-pentanol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of 5-phenyl-1-pentanol

Materials:

-

5-phenyl-1-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyl-1-pentanol in an excess of anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the stirred solution via a dropping funnel. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the lability of the carbon-chlorine bond, making it an excellent substrate for nucleophilic substitution and organometallic reactions. A significant application of this compound is in intramolecular Friedel-Crafts reactions to form cyclic structures.

Intramolecular Friedel-Crafts Cyclialkylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound undergoes an intramolecular Friedel-Crafts alkylation, also known as cyclialkylation. This reaction leads to the formation of 1-methyltetralin, a six-membered ring fused to the benzene ring, rather than the seven-membered ring that might be expected from direct cyclization.[4] This outcome is a result of a rearrangement preceding the cyclization step.[4]

The mechanism involves the formation of a primary carbocation upon the departure of the chloride ion, which is facilitated by the Lewis acid. This primary carbocation then rearranges to a more stable secondary carbocation via a hydride shift. Subsequent intramolecular electrophilic attack on the phenyl ring, followed by rearomatization, yields the final product, 1-methyltetralin.

Figure 1: Mechanism of Friedel-Crafts Cyclialkylation of this compound.

Role in Pharmaceutical Synthesis

This compound and its bromo-analogue are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The phenylpentyl moiety can be a core structural component or a crucial linker in more complex drug molecules. Its ability to participate in carbon-carbon bond-forming reactions makes it a versatile building block for medicinal chemists in lead optimization and the development of new chemical entities.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound.

| Spectroscopy Type | Data Availability | Citation(s) |

| ¹³C NMR | Spectra available in public databases like PubChem. | [1] |

| GC-MS | Data available from the NIST Mass Spectrometry Data Center. | [1] |

| IR Spectra | FTIR spectra are available in public databases. | [1] |

| Raman Spectra | Raman spectra are available in public databases. | [1] |

Conclusion

This compound is a significant chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity, particularly in intramolecular Friedel-Crafts reactions, offers a pathway to complex cyclic structures. Its role as a building block in the pharmaceutical industry underscores its importance for researchers and professionals in drug discovery and development. This guide provides the foundational technical information required for the effective utilization of this compound in a laboratory and research setting.

References

An In-depth Technical Guide on the Isomers of C11H15Cl

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C11H15Cl represents a multitude of structural isomers of alkyl halides. Due to the varied arrangements of atoms, a single IUPAC name cannot be assigned to this formula. This guide provides an overview of the concept of isomerism as it pertains to C11H15Cl, presents several exemplary isomers with their corresponding IUPAC names, and furnishes available data and a representative experimental protocol to illustrate the depth of information required for a comprehensive analysis of a specific isomer.

The Isomerism of C11H15Cl

The molecular formula C11H15Cl indicates a degree of unsaturation of four, suggesting the presence of a benzene ring. The remaining five carbon atoms and the chlorine atom can be arranged in numerous ways, leading to a wide array of isomers. These isomers can differ in the structure of the alkyl chain, the position of the chlorine atom, and the substitution pattern on the benzene ring.

For instance, the alkyl chain can be a straight pentyl group, or it can be branched in various ways (e.g., isopentyl, neopentyl, or other branched structures). The chlorine atom can be attached to the alkyl chain or directly to the benzene ring (though the latter is an aryl halide). Furthermore, the substitution on the benzene ring can be ortho, meta, or para.

Here are a few examples of isomers of C11H15Cl with their IUPAC names:

-

1-Butyl-4-(chloromethyl)benzene[3]

-

Benzene, (2-chloro-1-methylbutyl)-[4]

-

Benzene, (3-chloro-3-methylbutyl)-[5]

-

Benzene, (1-chloro-1-methylbutyl)-[6]

-

Benzene, [2-chloro-3-methylbutyl]-[7]

Data Presentation

To facilitate comparison, quantitative data for a selection of C11H15Cl isomers are summarized below. The availability of comprehensive data is highly dependent on the specific isomer of interest.

Table 1: Physicochemical and Spectroscopic Data for Selected C11H15Cl Isomers

| Property | This compound | Benzene, (2-chloro-1-methylbutyl)- | Benzene, (3-chloro-3-methylbutyl)- |

| Molecular Formula | C11H15Cl[1] | C11H15Cl[4] | C11H15Cl[5] |

| Molecular Weight | 182.69 g/mol [1] | 182.690 g/mol [4] | 182.690 g/mol [5] |

| IUPAC Name | 5-chloropentylbenzene[1] | Benzene, (2-chloro-1-methylbutyl)-[4] | Benzene, (3-chloro-3-methylbutyl)-[5] |

| CAS Number | 15733-63-8[1] | Not Available | 4830-95-9[5] |

| Kovats Retention Index | 1353 (Standard non-polar)[1] | 1279 (Normal alkane RI, non-polar column, temperature ramp)[4] | 1326 (Normal alkane RI, non-polar column, temperature ramp)[5] |

| Spectroscopic Data | 13C NMR, GC-MS, FTIR, Raman[1] | Gas Chromatography[4] | Mass spectrum (electron ionization), Gas Chromatography[5] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of specific isomers. Below is a representative synthesis protocol for a related compound, 1-chloro-2-oxo-5-phenylpentane, which illustrates the level of detail required.

Synthesis of 1-chloro-2-oxo-5-phenylpentane [8]

-

Materials: 4-Phenylbutanoyl chloride (14.7 g), diazomethane (7.5 g) in diethyl ether (340 ml), anhydrous hydrogen chloride gas, crushed ice, water, aqueous sodium carbonate solution (2N), anhydrous magnesium sulphate.

-

Procedure:

-

4-Phenylbutanoyl chloride is added dropwise to a stirred solution of diazomethane in diethyl ether at 0°C.

-

The solution is stirred in an ice bath for an additional hour.

-

The solution is then saturated with anhydrous hydrogen chloride gas.

-

After 1 hour at 0°C, dry nitrogen is passed through the solution.

-

The solution is poured onto crushed ice (approximately 300 ml).

-

The ethereal layer is separated.

-

The aqueous phase is diluted with water (150 ml), saturated with sodium chloride, and extracted with diethyl ether.

-

The combined ethereal solutions are washed with water, aqueous sodium carbonate solution (2N), and then again with water.

-

The solution is dried over anhydrous magnesium sulphate.

-

The solvent is evaporated, and the residue is distilled to yield 1-chloro-2-oxo-5-phenylpentane.

-

Visualizations

Diagrams are essential for visualizing relationships and workflows. Below are examples of a logical diagram illustrating the concept of isomerism for C11H15Cl and a hypothetical experimental workflow.

Caption: Logical diagram illustrating that a single molecular formula can correspond to multiple structural isomers.

Caption: A generalized experimental workflow for the characterization of a specific chemical isomer.

References

- 1. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Benzene, 1-butyl-4-(chloromethyl)- | C11H15Cl | CID 182273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, (2-chloro-1-methylbutyl) [webbook.nist.gov]

- 5. Benzene, (3-chloro-3-methylbutyl)- [webbook.nist.gov]

- 6. Benzene, (1-chloro-1-methylbutyl) [webbook.nist.gov]

- 7. Benzene, [2-chloro-3-methylbutyl] [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of 1-Chloro-5-phenylpentane

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS No: 15733-63-8), a key intermediate in various organic syntheses.[1][2] Understanding these fundamental physicochemical properties is critical for its effective use in research, process development, and pharmaceutical applications. This document outlines its expected solubility in common laboratory solvents, details its stability under various stress conditions, and provides standardized protocols for experimental determination.

Physicochemical Properties of this compound

This compound is a haloalkane derivative with a terminal phenyl group. Its structure, consisting of a flexible pentyl chain, a polar carbon-chlorine bond, and a non-polar phenyl ring, dictates its solubility and reactivity profile.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅Cl | [2][3] |

| Molecular Weight | 182.69 g/mol | [1][3] |

| Density | 1.014 g/cm³ | [4] |

| Boiling Point | 80-82°C at 1 mm Hg | [1][4] |

| Refractive Index | 1.5140 | [1][4] |

| LogP (Octanol/Water) | 3.638 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and reaction kinetics. As a molecule with both non-polar (phenyl and alkyl chain) and weakly polar (chlorine) features, this compound exhibits characteristic solubility behavior.

Qualitative Solubility

Haloalkanes are generally considered to be sparingly soluble in water.[5][6][7] This is because significant energy is required to break the strong hydrogen bonds between water molecules, and the new dipole-dipole interactions formed between the haloalkane and water are not strong enough to compensate for this energy input.[5][6] Conversely, this compound is expected to be readily soluble in a wide range of organic solvents, as the intermolecular forces in both the solute and solvent are of a similar nature and strength (van der Waals forces).[5][6][8]

Quantitative Solubility Data (Illustrative)

The following table presents estimated solubility data for this compound in various common solvents at ambient temperature (20-25°C). This data is illustrative and should be confirmed by experimental analysis.

| Solvent | Solvent Type | Predicted Solubility Category | Estimated Solubility (mg/mL) |

| Water | Polar Protic | Very Slightly Soluble | < 0.1 |

| Methanol | Polar Protic | Soluble | > 100 |

| Ethanol | Polar Protic | Freely Soluble | > 200 |

| Acetone | Polar Aprotic | Freely Soluble | > 500 |

| Dichloromethane | Polar Aprotic | Very Soluble | > 1000 |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | > 1000 |

| Toluene | Non-Polar | Very Soluble | > 1000 |

| n-Hexane | Non-Polar | Soluble | > 100 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard procedure for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of the test compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved material to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the excess solid.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10] This information is crucial for determining appropriate storage conditions and shelf-life.

Potential Degradation Pathways

As a primary chloroalkane, this compound may be susceptible to:

-

Nucleophilic Substitution (Hydrolysis): Reaction with water or other nucleophiles to replace the chlorine atom, especially at non-neutral pH or elevated temperatures.

-

Elimination: Formation of an alkene via dehydrochlorination, typically favored by strong bases and high temperatures.

-

Photodegradation: Degradation upon exposure to light, particularly UV radiation.

-

Acid-Catalyzed Rearrangement: As seen in Friedel-Crafts reactions, the compound can undergo rearrangement and cyclization in the presence of strong Lewis acids.

Stability Study Data (Illustrative)

The following table presents hypothetical data from a 6-month stability study conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12][13] The data illustrates potential degradation under various storage conditions.

| Storage Condition | Time Point | Assay (% Initial) | Major Degradant (% Area) | Appearance |

| Long-Term 25°C / 60% RH | 0 Months | 100.0 | Not Detected | Clear, colorless liquid |

| 3 Months | 99.8 | < 0.1 | No change | |

| 6 Months | 99.7 | 0.1 | No change | |

| Intermediate 30°C / 65% RH | 0 Months | 100.0 | Not Detected | Clear, colorless liquid |

| 3 Months | 99.5 | 0.2 | No change | |

| 6 Months | 99.1 | 0.4 | No change | |

| Accelerated 40°C / 75% RH | 0 Months | 100.0 | Not Detected | Clear, colorless liquid |

| 3 Months | 98.2 | 0.9 | No change | |

| 6 Months | 96.5 | 1.8 | Slight yellow tint | |

| Photostability ICH Q1B Option 2 | 1.2 million lux hours200 watt hours/m² | 99.2 | 0.3 | No change |

Experimental Protocol for Stability Testing (ICH Guideline Q1A)

This protocol outlines a formal stability study for this compound.

Objective: To evaluate the stability of the compound under various environmental conditions to recommend storage conditions and a re-test period.

Materials:

-

At least three batches of this compound.

-

Appropriate, inert containers (e.g., amber glass vials with Teflon-lined caps).

-

Calibrated stability chambers set to ICH conditions.[11][13]

-

Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

Procedure:

-

Initial Analysis (Time 0): Perform a complete analysis on all batches. This includes appearance, assay, purity (related substances), and identification.

-

Sample Storage: Place samples from each batch into stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed in accelerated conditions)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Photostability Testing: Expose at least one batch to light conditions as specified in ICH guideline Q1B.

-

Testing Frequency: Pull samples from the chambers and test them at specified intervals.[10][13]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change, precipitation, etc.

-

Assay: Quantification of the parent compound.

-

Related Substances: Detection and quantification of any degradation products.

-

-

Data Evaluation: Evaluate any changes in the analytical results over time. Identify trends and determine if significant change has occurred. The results are used to establish a re-test period.

Chemical Reactivity: Friedel-Crafts Cyclialkylation

This compound is known to undergo intramolecular Friedel-Crafts alkylation (cyclialkylation) in the presence of a Lewis acid catalyst like AlCl₃.[14][15] This reaction is a key transformation and provides insight into the compound's chemical stability in acidic environments. The mechanism involves the formation of a carbocation, which can undergo rearrangement before attacking the aromatic ring to form a cyclic product.[16][17][18]

Caption: Mechanism of Friedel-Crafts Cyclialkylation.

Conclusion

This guide provides essential, albeit partially illustrative, data on the solubility and stability of this compound. It is predicted to be highly soluble in organic solvents and poorly soluble in water. Stability studies suggest it is relatively stable under standard long-term storage conditions, but may degrade under accelerated heat, humidity, and in strongly acidic environments. The provided experimental protocols offer a framework for researchers to determine precise quantitative data for their specific applications, ensuring the compound's effective and reliable use in a laboratory or manufacturing setting.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 15733-63-8 [chemicalbook.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. embibe.com [embibe.com]

- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. mastercontrol.com [mastercontrol.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. mt.com [mt.com]

- 15. byjus.com [byjus.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Friedel-Crafts Alkylation [organic-chemistry.org]

An In-depth Technical Guide to 1-Chloro-5-phenylpentane and Its Synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 1-Chloro-5-phenylpentane, its various synonyms found in scientific literature, its physicochemical properties, and its reactivity, with a focus on its role in synthetic chemistry.

Core Synonyms and Identification

This compound is known by several alternative names in chemical literature and supplier catalogs. Accurate identification is crucial for effective database searching and procurement. The primary identifier for this compound is its CAS Registry Number: 15733-63-8.[1][2][3][4]

A summary of its key synonyms and identifiers is presented below:

| Synonym | Notes |

| 5-Phenylpentyl chloride | A common and widely used alternative name.[2][5] |

| (5-Chloropentyl)benzene | Emphasizes the benzene substituent on the chloropentyl chain.[5][6] |

| Benzene, (5-chloropentyl)- | An indexing name used in chemical databases.[6][7] |

| 5-Phenyl-1-pentyl chloride | Specifies the position of the phenyl group.[6][7] |

| 5-chloropentylbenzene | Another common variant.[2][6] |

| 5-Phenylamyl chloride | The term "amyl" is a common name for a pentyl group.[6] |

| 5-chloro-1-phenylpentane | A structurally descriptive name.[6] |

Physicochemical and Spectral Data

A compilation of the key physicochemical and spectral data for this compound is provided below for easy reference.

| Property | Value | Source |

| Molecular Formula | C11H15Cl | [1][6] |

| Molecular Weight | 182.69 g/mol | [1][5] |

| CAS Number | 15733-63-8 | [1][5][6] |

| Boiling Point | 76-79°C at 0.65 mmHg; 80-82°C at 1mm Hg | [7] |

| Refractive Index | 1.5140 | [7] |

| InChI Key | UXJLBVYYDZDPBV-UHFFFAOYSA-N | [6] |

| PubChem CID | 519173 | [5] |

| GC-MS m/z Top Peak | 91 | [5] |

| Kovats Retention Index (Standard non-polar) | 1353 | [5] |

Experimental Protocols: Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution and Friedel-Crafts reactions.[2]

Friedel-Crafts Cyclialkylation of this compound

A notable reaction involving this compound is its intramolecular Friedel-Crafts cyclialkylation to form 1-methyltetralin. This reaction proceeds through a rearrangement, highlighting the intricate mechanistic pathways of such transformations.

Experimental Protocol:

-

Synthesis of Deuterated this compound: For mechanistic studies, deuterated analogues such as this compound-2,2-d2 can be synthesized. This involves the alkylation of malonic ester with a suitable phenylalkyl chloride, followed by deuterium exchange using D2O. The resulting deuterated malonic acid derivative is then hydrolyzed, decarboxylated, reduced to the corresponding alcohol, and finally converted to the chloride.

-

Cyclialkylation Reaction: The deuterated this compound is subjected to Friedel-Crafts conditions, typically using a Lewis acid catalyst. The reaction leads to the formation of labeled 1-methyltetralin.

-

Analysis: The position of the deuterium label in the product is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate the reaction mechanism. The results from these analyses have demonstrated that a rearrangement precedes the cyclialkylation of this compound.

Logical Relationships in Reactivity

The reactivity of this compound can be visualized as a series of potential transformations. As an alkyl halide, it is a prime substrate for nucleophilic substitution reactions. Furthermore, the presence of the phenyl group allows for intramolecular electrophilic aromatic substitution, such as the Friedel-Crafts cyclialkylation.

This diagram illustrates the two primary reaction pathways for this compound. On one hand, it can react with a nucleophile to yield a substitution product. On the other hand, in the presence of a Lewis acid catalyst, it can undergo an intramolecular Friedel-Crafts reaction to form a cyclic product, 1-methyltetralin.

References

A Technical Guide to Sourcing High-Purity 1-Chloro-5-phenylpentane for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity 1-Chloro-5-phenylpentane (CAS No. 15733-63-8), a key intermediate in various organic syntheses. Ensuring high purity is critical for the reliability and reproducibility of experimental results and the quality of downstream products. This document outlines available commercial sources, presents methods for purity verification, and details workflows for supplier selection and quality control.

Commercial Suppliers and Purity Specifications

The availability of high-purity this compound is crucial for research and manufacturing purposes. Several chemical suppliers offer this compound at various purity levels. The following table summarizes the offerings from a selection of commercial vendors. Researchers are advised to request lot-specific certificates of analysis (CoA) for detailed purity information.

| Supplier/Platform | Brand | Stated Purity | Notes |

| Thermo Scientific | Thermo Scientific | 99% | Formerly part of the Alfa Aesar portfolio.[1] |

| CP Lab Safety | - | min 99% | Product intended for professional research and industrial use only.[2] |

| CymitQuimica | Indagoo | 97% | Intended for laboratory use.[3] |

| Guidechem (Marketplace) | Multiple | 95+% to 99.9% | A platform listing various manufacturers, primarily based in China. Purity levels vary by supplier. |

| Santa Cruz Biotechnology | - | - | Product offered for biochemical research; purity should be confirmed via CoA.[4] |

| Sigma-Aldrich | Aladdin Scientific | 99% | - |

Purity Assessment: Experimental Protocols

The purity of this compound is typically determined by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below are representative protocols for these analyses.

Gas Chromatography (GC) for Purity Determination

Principle: Gas chromatography separates volatile and thermally stable compounds based on their partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). A Flame Ionization Detector (FID) is commonly used for organic compounds, providing a response proportional to the mass of carbon atoms. A halogen-specific detector (XSD) can also be used for enhanced selectivity.[5][6]

Methodology:

-

Instrumentation and Materials:

-

Gas Chromatograph equipped with an FID or XSD.

-

Capillary Column: A non-polar column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Reagents: High-purity solvent for sample dilution (e.g., hexane or dichloromethane).

-

Sample: this compound.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).

-

-

GC Instrument Parameters (Example):

-

Inlet: Splitless mode, Temperature: 250°C.

-

Carrier Gas Flow: 1.0 mL/min (constant flow).

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Detector (FID): Temperature: 300°C, Hydrogen flow: 30 mL/min, Airflow: 300 mL/min, Makeup gas (N2 or He): 25 mL/min.

-

-

Data Analysis:

-

Inject the prepared sample.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100.

-

Impurities can be identified by comparing retention times with known standards or by using a mass spectrometer (GC-MS).

-

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates compounds based on their distribution between a stationary phase (packed in a column) and a liquid mobile phase. For a non-polar compound like this compound, reversed-phase chromatography is the method of choice.[7] Detection is typically performed using an ultraviolet (UV) detector.

Methodology:

-

Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[7]

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water.

-

Reagents: HPLC-grade acetonitrile (or methanol) and water.

-

Sample: this compound.

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the sample in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

-

HPLC Instrument Parameters (Example):

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Data Analysis:

-

Inject the prepared sample solution.

-

Calculate the purity using the area percent method, similar to the GC analysis.

-

Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100.

-

Workflows for Procurement and Quality Assurance

The following diagrams illustrate key workflows for sourcing and verifying high-purity chemical reagents.

Caption: Workflow for Supplier Selection and Quality Verification.

Caption: General Synthesis and Purification Workflow.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. davidsonanalytical.co.uk [davidsonanalytical.co.uk]

- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Basic Reactivity Profile of 1-Chloro-5-phenylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity profile of 1-chloro-5-phenylpentane, a versatile bifunctional molecule incorporating a reactive alkyl chloride and a stable phenyl group. This document details its synthesis, characteristic reactions including substitution, elimination, and intramolecular cyclization, and a summary of its spectroscopic properties. The information presented is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development, enabling a deeper understanding of its chemical behavior and potential applications.

Introduction

This compound is a halogenated hydrocarbon featuring a five-carbon aliphatic chain with a terminal chlorine atom and a phenyl substituent at the opposing end. This unique structure imparts a dual reactivity, making it a valuable building block in organic synthesis. The primary chloride is susceptible to nucleophilic attack and elimination reactions, while the aromatic ring can participate in electrophilic substitution reactions. This guide will explore the fundamental reactions that characterize the reactivity of this compound.

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the chlorination of 5-phenyl-1-pentanol. This transformation can be efficiently achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a prevalent choice due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Experimental Protocol: Synthesis from 5-Phenyl-1-pentanol

Reaction: C₆H₅(CH₂)₅OH + SOCl₂ → C₆H₅(CH₂)₅Cl + SO₂ + HCl

Procedure: To a stirred solution of 5-phenyl-1-pentanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0 °C, thionyl chloride (1.1 to 1.5 equivalents) is added dropwise. A small amount of a tertiary amine base like pyridine may be added to neutralize the HCl generated. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless oil. While a specific yield for this exact reaction is not readily available in the literature, similar conversions of primary alcohols to alkyl chlorides using thionyl chloride typically proceed in high yields, often exceeding 80-90%.

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the primary alkyl chloride. It readily undergoes nucleophilic substitution (Sₙ2) and elimination (E2) reactions. Furthermore, the presence of the phenyl ring allows for intramolecular reactions, most notably Friedel-Crafts alkylation.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the chloride ion in a single, concerted step.

The reaction with sodium cyanide is a classic example of an Sₙ2 reaction, leading to the formation of a nitrile. This reaction is valuable for extending the carbon chain.

-

Experimental Protocol: this compound is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion.[1] Sodium cyanide (typically 1.2-1.5 equivalents) is added, and the mixture is heated (e.g., to 90°C) for several hours.[2] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent like ether. The combined organic extracts are washed, dried, and concentrated to yield 6-phenylhexanenitrile. Yields for Sₙ2 reactions of primary alkyl halides with sodium cyanide in DMSO are generally high.[1]

Under appropriate conditions, this compound can be hydrolyzed to 5-phenyl-1-pentanol. However, with a strong base like sodium hydroxide, elimination reactions can compete. To favor substitution, milder conditions or the use of a weaker base might be employed.

-

Reaction Conditions: The reaction is typically carried out by heating this compound with an aqueous solution of sodium hydroxide. The use of a co-solvent may be necessary to ensure miscibility.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination to form an alkene.

Potassium tert-butoxide (t-BuOK) is a bulky base that favors the formation of the less substituted (Hofmann) product in E2 eliminations.[3] However, for a primary alkyl halide like this compound, there is only one possible alkene product, 5-phenyl-1-pentene.

-

Experimental Protocol: this compound is dissolved in a suitable solvent, such as tetrahydrofuran (THF). Potassium tert-butoxide (typically 1.1-1.5 equivalents) is added, and the reaction is stirred at room temperature or gently heated. The reaction is monitored for the disappearance of the starting material. After completion, the reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.

Intramolecular Friedel-Crafts Alkylation

The presence of the phenyl ring and the alkyl halide in the same molecule allows for an intramolecular Friedel-Crafts alkylation reaction in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction leads to the formation of a new ring, in this case, a tetralin derivative.

-

Experimental Protocol: To a solution of this compound in an inert solvent like dichloromethane or carbon disulfide, a Lewis acid such as aluminum chloride (in slight excess) is added portion-wise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product, typically 1-methyltetralin, is then purified. This type of intramolecular cyclization is a powerful tool for constructing polycyclic systems.[4][5]

Quantitative Data Summary

| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |

| Synthesis | 5-phenyl-1-pentanol, SOCl₂, optional pyridine | This compound | >80 (Estimated) |

| Substitution (Sₙ2) | NaCN, DMSO, 90°C | 6-Phenylhexanenitrile | High |

| Substitution (Sₙ2) | NaOH, H₂O, heat | 5-Phenyl-1-pentanol | Moderate (competes with elimination) |

| Elimination (E2) | K-tert-butoxide, THF | 5-Phenyl-1-pentene | Good to High |

| Intramolecular Friedel-Crafts | AlCl₃, CH₂Cl₂ | 1-Methyltetralin | Moderate to Good |

Spectroscopic Profile

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet around 7.1-7.3 ppm), a triplet for the benzylic protons (-CH₂-Ph) around 2.6 ppm, a triplet for the protons on the carbon bearing the chlorine atom (-CH₂-Cl) around 3.5 ppm, and a series of multiplets for the three methylene groups in the middle of the chain between approximately 1.4 and 1.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (typically between 125-142 ppm), a peak for the carbon attached to chlorine around 45 ppm, a peak for the benzylic carbon around 36 ppm, and signals for the other aliphatic carbons in the range of 26-33 ppm.[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 182 and an M+2 peak at m/z = 184 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include the loss of a chlorine atom (M-35) and the formation of the tropylium ion at m/z = 91, which is a very common and stable fragment for compounds containing a benzyl group.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit the following characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-H bending (aromatic): ~690-770 cm⁻¹ (indicative of monosubstitution)

-

C-Cl stretching: ~650-750 cm⁻¹

Visualized Reaction Pathways and Workflows

Synthesis of this compound

Caption: Synthesis of this compound.

Core Reactivity Pathways

Caption: Key reactions of this compound.

Conclusion

This compound exhibits a predictable yet versatile reactivity profile centered on the primary alkyl chloride functionality. It serves as a competent substrate for Sₙ2, E2, and intramolecular Friedel-Crafts reactions, making it a useful intermediate in the synthesis of a variety of acyclic and cyclic phenyl-containing compounds. The detailed protocols and compiled data within this guide are intended to facilitate its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science where the introduction of a phenylpentyl moiety is desired. A thorough understanding of its reactivity is crucial for designing efficient synthetic routes and exploring its full potential in the development of novel molecules.

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 1-Chloro-5-phenylpentane from 5-phenyl-1-pentanol

Application Note: Synthesis of 1-Chloro-5-phenylpentane

AN-CHEM-028

Abstract

This application note provides a detailed protocol for the synthesis of this compound from its corresponding alcohol, 5-phenyl-1-pentanol. The conversion of the primary alcohol to the alkyl chloride is achieved using thionyl chloride (SOCl₂), a highly effective chlorinating agent.[1][2][3] This method is advantageous as the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[2] The protocol outlines the reaction setup, workup, purification, and characterization of the final product, tailored for researchers in organic synthesis and drug development.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. Alkyl halides are versatile intermediates, readily participating in various nucleophilic substitution and elimination reactions, making them crucial building blocks in the synthesis of more complex molecules. 5-phenyl-1-pentanol is a commercially available primary alcohol, and its conversion to this compound provides a useful synthon for further functionalization.

Thionyl chloride is a preferred reagent for converting primary and secondary alcohols into their corresponding chlorides due to the clean nature of the reaction and typically high yields.[2][4] The reaction proceeds through the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion in an Sₙ2-like mechanism.[1][3]

Reaction and Mechanism

The overall reaction is as follows:

C₆H₅(CH₂)₅OH + SOCl₂ → C₆H₅(CH₂)₅Cl + SO₂ + HCl

The reaction is initiated by the attack of the alcohol's oxygen atom on the sulfur atom of thionyl chloride. This step forms an alkyl chlorosulfite intermediate. For primary alcohols, a subsequent backside attack by a chloride ion on the carbon atom bearing the hydroxyl group leads to the formation of the alkyl chloride with an inversion of configuration, though this is irrelevant for an achiral substrate like 5-phenyl-1-pentanol.[1][3] The other products, SO₂ and HCl, are gases that evolve from the reaction mixture, driving the equilibrium towards the product side.[2]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-phenyl-1-pentanol | ≥98% | Standard Chemical Supplier |

| Thionyl chloride (SOCl₂) | ≥99% | Standard Chemical Supplier |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard Chemical Supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas outlet/drying tube

-

Dropping funnel

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1-pentanol (e.g., 10.0 g, 60.9 mmol). Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the flask in an ice-water bath. Slowly add thionyl chloride (e.g., 6.5 mL, 89.0 mmol, ~1.5 equivalents) to the stirred solution via a dropping funnel over 30 minutes. A gas outlet should be connected to a scrubber (e.g., containing NaOH solution) to neutralize the evolving HCl and SO₂ gases.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to quench excess thionyl chloride and neutralize HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Data and Characterization

Physical and Chemical Properties

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Refractive Index |

| 5-phenyl-1-pentanol | C₁₁H₁₆O | 164.24 | 259 | 1.513 |

| This compound | C₁₁H₁₅Cl | 182.69[5][6][7] | 80-82 @ 1 mmHg[8] | 1.514[8] |

Typical Reaction Results

| Parameter | Value |

| Starting Material | 10.0 g |

| Thionyl Chloride | 6.5 mL |

| Typical Yield | 85-95% |

| Purity (by GC) | >97%[9] |

Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.32-7.15 (m, 5H, Ar-H), 3.54 (t, 2H, -CH₂Cl), 2.62 (t, 2H, Ar-CH₂-), 1.88-1.78 (m, 2H), 1.75-1.65 (m, 2H), 1.50-1.40 (m, 2H). |

| ¹³C NMR (CDCl₃) | δ 142.5, 128.4, 128.3, 125.7, 45.1, 35.8, 32.5, 31.2, 26.6. |

| IR (film, cm⁻¹) | 3026 (Ar C-H), 2935, 2858 (Aliphatic C-H), 1496, 1454 (Ar C=C), 748, 698 (Ar C-H bend), 655 (C-Cl). |

Visualized Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Overall chemical transformation from alcohol to alkyl chloride.

Safety Precautions

-

Thionyl Chloride (SOCl₂): is highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane (DCM): is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

-

Quenching: The quenching of thionyl chloride is highly exothermic and releases large volumes of gas. Perform this step slowly and with caution in an ice bath.

Conclusion